Rimeporide Hydrochloride
Overview
Description
EMD-87580 hydrochloride, also known as rimeporide hydrochloride, is a potent and selective inhibitor of the sodium-hydrogen exchanger subtype 1 (NHE-1). This compound has shown significant potential in scientific research, particularly in the treatment of Duchenne muscular dystrophy. It is known for its ability to decrease intracellular sodium and calcium overload, which can be beneficial in various medical conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of EMD-87580 hydrochloride involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of EMD-87580 hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography to achieve the final product .
Types of Reactions:
Oxidation: EMD-87580 hydrochloride can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.
Reduction: This compound can also undergo reduction reactions, where it reacts with reducing agents to form reduced products.
Substitution: EMD-87580 hydrochloride can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives .
Scientific Research Applications
EMD-87580 hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a research tool to study the sodium-hydrogen exchanger subtype 1 (NHE-1) and its role in various chemical processes.
Biology: Investigated for its effects on cellular processes, particularly in reducing intracellular sodium and calcium overload.
Medicine: Explored as a potential treatment for Duchenne muscular dystrophy and other conditions involving sodium and calcium dysregulation.
Industry: Utilized in the development of new therapeutic agents and as a reference compound in pharmaceutical research
Mechanism of Action
EMD-87580 hydrochloride exerts its effects by selectively inhibiting the sodium-hydrogen exchanger subtype 1 (NHE-1). This inhibition leads to a decrease in intracellular sodium and calcium levels, which can help prevent cellular damage and improve muscle function. The compound’s mode of action is mutation-independent, making it a promising therapeutic option for conditions like Duchenne muscular dystrophy .
Comparison with Similar Compounds
Cariporide: Another NHE-1 inhibitor with similar properties but different chemical structure.
Amiloride: A less selective NHE-1 inhibitor used in various medical applications.
Uniqueness of EMD-87580 Hydrochloride: EMD-87580 hydrochloride stands out due to its high selectivity and potency as an NHE-1 inhibitor. Its ability to decrease intracellular sodium and calcium overload makes it particularly valuable in treating conditions like Duchenne muscular dystrophy. Additionally, its mutation-independent mode of action provides a broader therapeutic potential compared to other similar compounds .
Properties
IUPAC Name |
N-(diaminomethylidene)-2-methyl-4,5-bis(methylsulfonyl)benzamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O5S2.ClH/c1-6-4-8(20(2,16)17)9(21(3,18)19)5-7(6)10(15)14-11(12)13;/h4-5H,1-3H3,(H4,12,13,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OURUCFSGKCZIPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)N=C(N)N)S(=O)(=O)C)S(=O)(=O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187870-95-7 | |
Record name | Benzamide, N-(aminoiminomethyl)-2-methyl-4,5-bis(methylsulfonyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=187870-95-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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